N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine
Description
Properties
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHELVLYESJUGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with 1-methyl-2-aminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any impurities, followed by crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the methyl or phenyl groups is replaced by another functional group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and synthetic differences between the target compound and structurally related imines and amines:
| Compound | Key Features | C=N Bond Length (Å) | Molecular Weight | Structural/Functional Notes | Reference |
|---|---|---|---|---|---|
| N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine | Branched propylidene backbone; two 4-methylphenyl substituents | 1.292 (2) | Not explicitly stated | Planar imine group; steric hindrance from methyl and aryl groups. | |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | Naphthyl substituents; extended π-system | 1.2650 (19) | ~305 | Shorter C=N bond due to enhanced conjugation with naphthyl groups. | |
| 2-(N-Benzyl-α-iminoethyl)phenol | Phenolic hydroxyl group; benzyl substituent | 1.286 (2) | ~239 | Intramolecular hydrogen bonding (O–H⋯N) stabilizes the imine conformation. | |
| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Pyrimidine core; fluorophenyl and methoxyphenyl substituents | N/A | ~458 | Dihedral angles (12.8°–86.1°) indicate non-planarity; weak C–H⋯O hydrogen bonding in crystals. | |
| N-(4-Methylphenyl)diphenylamine | Triphenylamine derivative; 4-methylphenyl group | N/A | ~275 | Planar aromatic system; electron-donating methyl group enhances stability. | |
| N-(4-iodo-2-methylphenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine | Iodo and sulfanyl substituents; pyrazole ring | N/A | 523.43 | Bulky substituents increase steric hindrance; sulfur atom introduces electronic asymmetry. |
Key Observations:
Bond Length Variations : The target compound’s C=N bond (1.292 Å) is slightly longer than those in naphthyl-substituted imines (1.265–1.286 Å), likely due to reduced π-conjugation with methyl-substituted aryl groups compared to naphthalene systems .
Substituent Effects: Electron-donating groups (e.g., 4-methylphenyl) enhance the stability of the imine via resonance but may reduce reactivity toward nucleophiles.
Crystallographic Features: Pyrimidine derivatives (e.g., ) exhibit non-planar geometries due to dihedral angles, contrasting with the planar imine core of the target compound .
Synthetic Pathways: highlights methods for synthesizing aryl-substituted amines, such as condensation with K₂CO₃ in isopropanol, which may parallel the synthesis of the target compound .
Biological Activity
N-{1-methyl-2-[(4-methylphenyl)imino]propylidene}-N-(4-methylphenyl)amine, a Schiff base compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
1. Chemical Structure and Synthesis
The compound is characterized by its imine functional group and the presence of two methylphenyl moieties. The general structure can be represented as follows:
Synthesis Methods
The synthesis typically involves the condensation reaction between 4-methylphenylamine and an appropriate aldehyde or ketone, yielding the Schiff base through a nucleophilic attack followed by dehydration. Various methods have been documented, including:
- Solvent-free synthesis : This method enhances yield and purity by minimizing side reactions.
- Catalytic approaches : Utilizing catalysts can lower reaction times and improve selectivity.
Anticancer Properties
Numerous studies have highlighted the cytotoxic effects of Schiff bases, including this compound, against various cancer cell lines. For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines .
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MDA-MB-231 | 15 | More potent than cisplatin |
| SUIT-2 | 30 | Less potent than cisplatin |
| HT-29 | 20 | Comparable to cisplatin |
The proposed mechanisms for the anticancer activity include:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell proliferation by interfering with DNA synthesis.
Cell cycle analysis indicated that the compound increases the percentage of sub-G1 phase cells, suggesting apoptotic activity .
Antimicrobial Activity
Schiff bases are also noted for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are reported to be lower than those of standard antibiotics, indicating potential as an antimicrobial agent .
Case Study 1: Anticancer Activity
In a laboratory study, derivatives of this compound were tested against cancer cell lines. The results demonstrated that modifications in substituents influenced cytotoxicity significantly. For example, introducing electron-withdrawing groups enhanced activity against MDA-MB-231 cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of Schiff bases derived from similar structures. The findings revealed that these compounds effectively inhibited bacterial growth in vitro, suggesting their utility in developing new antimicrobial therapies .
4. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is vital to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
